4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . This compound features a pyridine ring substituted with a 1-chloroethyl group and an oxadiazole ring, making it a unique structure in the realm of heterocyclic chemistry.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJCXHRERCQSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Amidoxime Acylation Followed by Cyclization
Step 1: Synthesis of Pyridine-4-carboxamidoxime
Pyridine-4-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield pyridine-4-carboxamidoxime:
$$
\text{NC-C}5\text{H}4\text{N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, Δ}} \text{H}2\text{N-C(=N-OH)-C}5\text{H}_4\text{N}
$$
Step 2: O-Acylation with 2-Chloropropionyl Chloride
The amidoxime reacts with 2-chloropropionyl chloride (CH$$2$$ClCH$$2$$COCl) in the presence of triethylamine (TEA) to form the O-acylamidoxime intermediate:
$$
\text{H}2\text{N-C(=N-OH)-C}5\text{H}4\text{N} + \text{CH}2\text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{H}2\text{N-C(=N-O-CO-CH}2\text{CH}2\text{Cl)-C}5\text{H}4\text{N}
$$
Step 3: Cyclodehydration with POCl$$3$$
Cyclization of the intermediate using phosphorus oxychloride (POCl$$3$$) under reflux yields the target compound:
$$
\text{H}2\text{N-C(=N-O-CO-CH}2\text{CH}2\text{Cl)-C}5\text{H}4\text{N} \xrightarrow{\text{POCl}3, \Delta} \text{C}5\text{H}4\text{N-C}3\text{N}2\text{O-CH}2\text{CH}2\text{Cl} + \text{H}_2\text{O}
$$
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Route 2: Hydrazide Cyclization
Step 1: Synthesis of Pyridine-4-carbohydrazide
Pyridine-4-carboxylic acid is converted to its ethyl ester via Fischer esterification, followed by hydrazinolysis to form the hydrazide:
$$
\text{CO}2\text{Et-C}5\text{H}4\text{N} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{CONHNH}2\text{-C}5\text{H}4\text{N}
$$
Step 2: Reaction with 1-Chloropropionic Acid
The hydrazide reacts with 1-chloropropionic acid in POCl$$3$$ to form the oxadiazole:
$$
\text{CONHNH}2\text{-C}5\text{H}4\text{N} + \text{CH}2\text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3, \Delta} \text{C}5\text{H}4\text{N-C}3\text{N}2\text{O-CH}2\text{CH}_2\text{Cl}
$$
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization
- Cyclization Efficiency : POCl$$3$$ is superior to other dehydrating agents (e.g., SOCl$$2$$) due to its ability to stabilize intermediates.
- Chloroethyl Group Stability : The 1-chloroethyl substituent is sensitive to nucleophilic substitution; thus, anhydrous conditions are critical.
- Regioselectivity : The 1,2,4-oxadiazole ring forms exclusively due to the electronic effects of the pyridine ring directing cyclization.
Scalability and Industrial Relevance
Route 1 is preferred for large-scale synthesis due to its higher yield and commercial availability of pyridine-4-carbonitrile. Recent patents highlight microwave-assisted cyclization to reduce reaction times (e.g., 30 minutes at 150°C).
Chemical Reactions Analysis
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chloroethyl group may also play a role in its biological activity by forming covalent bonds with target molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other similar compounds, such as:
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of pyridine.
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]thiophene: Contains a thiophene ring instead of pyridine.
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]furan: Features a furan ring instead of pyridine. The uniqueness of this compound lies in its combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties.
Biological Activity
4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with the molecular formula and a molecular weight of 209.63 g/mol. This compound belongs to the oxadiazole class of heterocyclic compounds, which are known for their diverse biological activities, including anticancer properties. The structure features a pyridine ring substituted with a 1-chloroethyl group and an oxadiazole moiety, which could contribute to its biological activity.
- Molecular Formula :
- Molecular Weight : 209.63 g/mol
- CAS Number : 923232-29-5
- SMILES Notation : C1=CN=CC=C1C2=NOC(=N2)CCl
Biological Activity
Research on the biological activity of this compound has indicated several potential therapeutic applications, particularly in oncology. The following sections summarize key findings from various studies.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : Compounds containing oxadiazole rings have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades. This suggests that similar mechanisms may be present in this compound.
- Case Study : A study reported that derivatives with oxadiazole structures exhibited significant growth inhibition against various cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM, indicating potent anticancer activity .
Inhibition Studies
Recent research has also focused on the inhibition of specific enzymes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease .
Data Table of Biological Activities
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 0.20 - 2.58 µM | |
| AChE Inhibition | Acetylcholinesterase | Not specified | |
| BChE Inhibition | Butyrylcholinesterase | Not specified |
Toxicological Assessment
Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments suggest that while the compound exhibits significant anticancer properties, further studies are required to determine its cytotoxic effects on normal cells compared to cancer cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[5-(1-chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine, and what critical reaction conditions ensure high yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions between pyridine-containing precursors and chlorinated intermediates. For example, a two-step approach may include (i) formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by (ii) chloroethyl substitution under controlled nucleophilic conditions. Key parameters include reaction temperature (often 80–100°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions. Purity is ensured via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis, HRMS for molecular weight verification, and X-ray crystallography (using programs like SHELXL ) for absolute configuration determination. For example, the chloroethyl group’s position on the oxadiazole ring is confirmed via NOESY correlations in NMR and electron density maps in crystallographic data .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luminescence) to assess cytotoxicity. Dose-response curves (IC₅₀ values) are generated using serial dilutions. Positive controls (e.g., known inhibitors) and replicates (n ≥ 3) are critical to validate results .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to specific biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with target proteins. Key steps include:
- Preparing the ligand (geometry optimization via DFT) and protein (PDB structure, protonation states adjusted).
- Grid parameterization around the active site.
- Free energy calculations (MM/GBSA) to estimate binding affinities.
Validation against experimental IC₅₀ values is essential .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR peaks and expected splitting patterns (e.g., due to rotamers in the chloroethyl group) are addressed via:
- Variable-temperature NMR to probe dynamic effects.
- 2D-COSY/TOCSY to trace coupling networks.
- Crystallographic refinement (SHELXL ) to resolve ambiguous torsional angles.
If crystallography is unavailable, DFT-based NMR chemical shift prediction (Gaussian) can cross-validate assignments .
Q. How does the chloroethyl substituent influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : In vitro metabolic assays (e.g., liver microsomes or CYP450 isoforms) quantify degradation rates. LC-MS/MS tracks parent compound depletion and metabolite formation. Comparative studies with non-chlorinated analogs isolate the chloroethyl group’s impact. LogP calculations (via HPLC) and plasma protein binding assays further correlate substituent effects with bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer : Potential causes include:
- Protein flexibility : MD simulations may not capture full conformational dynamics.
- Solvent effects : Implicit solvent models (e.g., GB/SA) may inadequately represent aqueous environments.
- Protonation state errors : Adjust ligand/protein pKa values (using tools like PROPKA).
Reconcile data by combining ensemble docking (multiple protein conformers) and alchemical free energy perturbations (FEP+) .
Structural and Functional Analogues
Q. What structural modifications enhance the compound’s selectivity for a target receptor?
- Methodological Answer : SAR studies suggest:
- Oxadiazole ring substitution : Electron-withdrawing groups (e.g., Cl, CF₃) improve binding to hydrophobic pockets.
- Pyridine ring functionalization : Methoxy or fluoro groups at specific positions reduce off-target interactions.
- Chloroethyl chain optimization : Branching or cyclization (e.g., cyclopropyl) may enhance metabolic stability.
Iterative synthesis and SPR-based binding assays (Biacore) quantify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
